molecular formula C15H24N2O2S B1395126 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine CAS No. 1220029-03-7

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine

Cat. No. B1395126
CAS RN: 1220029-03-7
M. Wt: 296.4 g/mol
InChI Key: GDQJJFXJUZSVFC-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine, also known as N-ethyl-N-2-piperidinyl-2-ethanesulfonylphenylamine or EPEA, is an organosulfur compound that has been widely studied for its potential applications in a variety of fields. It is a derivative of phenethylamine, an aromatic amine that is found in many biological systems. EPEA has been found to have a number of interesting properties, such as its ability to act as a catalyst, its potential as an antioxidant, and its use as a building block in organic synthesis. In

Scientific Research Applications

Impact on Lymphatic Vessel Activity

5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine has been studied for its effects on lymphatic vessels. Research demonstrates that substances similar in structure can influence lymphatic pumping and smooth muscle membrane potential. These compounds hyperpolarize the lymphatic smooth muscle membrane and decrease the frequency and amplitude of spontaneous transient depolarizations (STDs), suggesting a modulation of lymphatic vessel pumping activities (Chan & Weid, 2003).

Role in Cognitive Performance

Compounds structurally related to 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine have been investigated for their potential impact on cognitive performance. Studies using animal models have explored the effects of these compounds on spatial learning and memory, indicating a connection between the substance and cognitive processes (Fontana et al., 1997).

Antidepressant and Pro-Cognitive Properties

Research into N-alkylated arylsulfonamides, which include structures similar to 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine, has shown potential antidepressant-like and pro-cognitive properties. These findings are significant for the development of treatments for central nervous system disorders (Canale et al., 2016).

Anticancer Potential

There is evidence that derivatives of piperidine-4-carboxylic acid ethyl ester, structurally related to 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine, demonstrate strong anticancer properties. This suggests a potential role for such compounds in cancer treatment, although further studies are needed to confirm their therapeutic usefulness (Rehman et al., 2018).

properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-12-7-5-6-10-17(12)13-8-9-15(14(16)11-13)20(18,19)4-2/h8-9,11-12H,3-7,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQJJFXJUZSVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207741
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220029-03-7
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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